6-Phenyl-1,5-diazabicyclo[3.1.0]hexane
CAS No.:
Cat. No.: VC14904981
Molecular Formula: C10H12N2
Molecular Weight: 160.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12N2 |
|---|---|
| Molecular Weight | 160.22 g/mol |
| IUPAC Name | 6-phenyl-1,5-diazabicyclo[3.1.0]hexane |
| Standard InChI | InChI=1S/C10H12N2/c1-2-5-9(6-3-1)10-11-7-4-8-12(10)11/h1-3,5-6,10H,4,7-8H2 |
| Standard InChI Key | RDVKGBAGAJEUAP-UHFFFAOYSA-N |
| Canonical SMILES | C1CN2C(N2C1)C3=CC=CC=C3 |
Introduction
Structural Overview and Molecular Characteristics
Bicyclic Framework and Substituent Effects
PDABH features a bicyclo[3.1.0]hexane core with nitrogen atoms at the 1- and 5-positions and a phenyl group at the 6-position. This arrangement imposes significant steric and electronic constraints, influencing its conformational flexibility and intermolecular interactions. Gas-phase electron diffraction studies of related dimethyl derivatives, such as 3,3-dimethyl- and 6,6-dimethyl-1,5-diazabicyclo[3.1.0]hexane, reveal that substituent positioning alters ring puckering and stability . For PDABH, the phenyl group enhances rigidity, as evidenced by its planar 5-membered ring in the crystal phase .
Gas-Phase vs. Crystal-Phase Structures
Comparative analyses of PDABH’s molecular geometry in the gas and crystal phases reveal notable differences. In the gas phase, the molecule adopts a chair-like conformation with a non-planar 5-membered ring, whereas X-ray diffraction data show a planar configuration stabilized by N–H···N hydrogen bonds in the solid state . These structural variations underscore the impact of phase-dependent intermolecular forces on molecular geometry.
Table 1: Key Structural Parameters of PDABH in Different Phases
Thermodynamic Properties and Enthalpy of Formation
Experimental Determination via Combustion Calorimetry
The standard molar enthalpy of formation of crystalline PDABH () was determined using an isoperibolic calorimeter, yielding . This marks the first experimental measurement of a diaziridine’s enthalpy of formation, providing a benchmark for theoretical validation.
Theoretical Validation Using Ab Initio Methods
High-level DLPNO-CCSD(T)/CBS calculations predicted the gas-phase enthalpy of formation () as , which, when combined with the experimentally derived enthalpy of sublimation (), closely matches the experimental . The enthalpy of sublimation was estimated using a molecular electrostatic potential (MEP) model trained on 75 structurally similar compounds, demonstrating its reliability for diaziridines .
Table 2: Experimental and Theoretical Enthalpy Values for PDABH
Conformational Dynamics and Stability
Conformational Equilibria in Gas Phase
Reactivity and Thermal Isomerization
Microwave vs. Convection Heating
PDABH undergoes thermal isomerization to 1-benzyl-4,5-dihydro-1H-pyrazole at 90–120°C. Microwave heating accelerates the reaction, with rate constants () 2–2.5 times higher than those under convection heating. Activation parameters calculated for toluene () and chlorobenzene () suggest solvent polarity minimally influences the mechanism .
Table 3: Thermal Isomerization Rate Constants of PDABH
| Solvent | Heating Method | (100°C) |
|---|---|---|
| Toluene | Convection | 3.2 ± 0.2 |
| Toluene | Microwave | 7.8 ± 0.4 |
| Chlorobenzene | Convection | 3.5 ± 0.3 |
| Chlorobenzene | Microwave | 8.3 ± 0.5 |
| Data obtained from first-order kinetic analyses . |
Structural Analogs and Comparative Analysis
Methyl-Substituted Derivatives
6-Methyl-1,5-diazabicyclo[3.1.0]hexane exhibits altered electronic properties due to the electron-donating methyl group, reducing ring strain compared to PDABH . In contrast, 6-(2,6-dichlorophenyl) derivatives display enhanced thermal stability attributed to halogen substituents.
Table 4: Properties of Diazabicyclohexane Derivatives
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